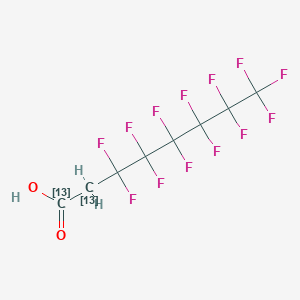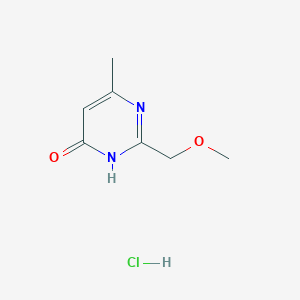
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid is a fluorinated compound that belongs to the class of fluorotelomers. These compounds are characterized by the presence of fluorine atoms attached to a carbon chain. The specific structure of this compound includes a carboxylic acid group, which makes it a versatile compound in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid typically involves the telomerization process. This process includes the reaction of a telogen (a compound that provides the fluorinated chain) with an ethylene derivative. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale telomerization processes. These processes are optimized for high yield and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are crucial to maintain the quality of the compound .
化学反応の分析
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include various fluorinated carboxylic acids, alcohols, and substituted fluorotelomers. These products have significant applications in different fields .
科学的研究の応用
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its role as a xenobiotic.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid involves its interaction with various molecular targets. The compound can activate or inhibit specific pathways, depending on its structure and the presence of functional groups. For example, it can interact with peroxisome proliferator-activated receptors (PPARs) and influence lipid metabolism . The exact pathways and molecular targets vary based on the specific application and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
62 Fluorotelemer sulfonic acid: Another fluorinated compound with similar structural features but different functional groups.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound with similar applications but different environmental and health impacts.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various transformations and its relatively lower toxicity compared to other fluorinated compounds make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
872398-75-9 |
|---|---|
分子式 |
C8H3F13O2 |
分子量 |
380.07 g/mol |
IUPAC名 |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid |
InChI |
InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23)/i1+1,2+1 |
InChIキー |
LRWIIEJPCFNNCZ-ZDOIIHCHSA-N |
SMILES |
C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
異性体SMILES |
[13CH2]([13C](=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
正規SMILES |
C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)
![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)
![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)


![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)
![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)





